N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the condensation of hydrazine derivatives with α,β-unsaturated aldehydes or ketones, followed by cyclization and subsequent functionalization . The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and other green chemistry approaches can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding pyrazole N-oxides, while substitution reactions can lead to various alkylated or acylated derivatives .
Scientific Research Applications
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Agrochemistry: The compound is explored for its potential as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1-Phenyl-3-methyl-1H-pyrazole
- 3,5-Dimethyl-1H-pyrazole
- 1-Ethyl-3-methyl-1H-pyrazole
Uniqueness
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles and analyzes the available research findings on this compound's biological effects, particularly its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C11H16N4 with a molecular weight of approximately 212.27 g/mol. The compound features two pyrazole rings which are significant in conferring its biological activities.
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit promising anticancer properties. For instance:
- Cytotoxicity : In vitro studies have shown that derivatives of pyrazole can significantly inhibit the growth of various cancer cell lines. For example, compounds with similar structures have been reported to have IC50 values ranging from 2.43 to 14.65 µM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
N/A | MDA-MB-231 | 2.43 - 7.84 |
N/A | HepG2 | 4.98 - 14.65 |
- Mechanism of Action : The anticancer activity is attributed to various mechanisms including apoptosis induction and inhibition of microtubule assembly . Studies indicate that certain pyrazole derivatives can enhance caspase activity, leading to programmed cell death in cancer cells.
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory effects:
- COX Inhibition : Some studies have reported that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For example, specific derivatives have shown selectivity for COX-2 over COX-1, suggesting potential for reduced side effects compared to traditional NSAIDs .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been explored as well:
- Bacterial Inhibition : Certain compounds have exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, one study found that specific pyrazole derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against various bacterial strains .
Case Studies and Research Findings
Several case studies underscore the biological potential of pyrazole derivatives:
- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The study found that compounds with specific substitutions on the pyrazole ring exhibited enhanced activity against multiple cancer types .
- Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory properties of substituted pyrazoles. The results indicated significant inhibition of inflammatory markers in vitro, supporting their use as therapeutic agents in inflammatory diseases .
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties of pyrazole derivatives demonstrated effectiveness against common pathogens, highlighting their potential in treating infections .
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-6-5-10(13-16)8-12-11-7-9(2)15(3)14-11/h5-7H,4,8H2,1-3H3,(H,12,14) |
InChI Key |
OIRCNIURNGEDRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=NN(C(=C2)C)C |
Origin of Product |
United States |
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